molecular formula C24H28BrN3O3S2 B2598320 4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 476320-26-0

4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2598320
CAS No.: 476320-26-0
M. Wt: 550.53
InChI Key: MKDHEEMZUJSWBA-UHFFFAOYSA-N
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Description

4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound provided for research and development purposes. This molecule features a benzamide core substituted with a bis(2-methylpropyl)sulfamoyl group and is linked via an amide bond to a 4-(4-bromophenyl)-1,3-thiazol-2-yl moiety . The compound has a molecular formula of C27H31BrN4O3S2 and a molecular weight of 595.59 g/mol (calculated). It is supplied with a guaranteed purity of 95% or higher, ensuring consistency for experimental work . Compounds within the N-(thiazol-2-yl)benzamide class have demonstrated significant research value in pharmacological and biochemical studies. Scientific literature indicates that structurally related analogs are investigated as potent and selective antagonists for ion channels, such as the Zinc-Activated Channel (ZAC) . In these contexts, they can function as negative allosteric modulators, providing crucial tools for elucidating receptor function and signal transduction pathways . Furthermore, other sulfamoyl benzamidothiazole derivatives have been explored in immunology research for their capacity to modulate NF-κB signaling, suggesting potential application as co-adjuvants in vaccine development studies . The presence of the thiazole ring, a privileged structure in medicinal chemistry, is frequently associated with diverse biological activities, making this compound a versatile intermediate or candidate for hit-to-lead optimization campaigns in drug discovery . Researchers can utilize this high-quality chemical for probing novel biological targets and advancing the study of heterocyclic compounds in various disease models.

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28BrN3O3S2/c1-16(2)13-28(14-17(3)4)33(30,31)21-11-7-19(8-12-21)23(29)27-24-26-22(15-32-24)18-5-9-20(25)10-6-18/h5-12,15-17H,13-14H2,1-4H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDHEEMZUJSWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.

    Sulfamoylation: The bis(2-methylpropyl)sulfamoyl group can be introduced by reacting the appropriate amine with a sulfonyl chloride derivative.

    Coupling Reaction: The final step involves coupling the thiazole derivative with the benzamide core, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the thiazole ring, potentially leading to the formation of amines or thiazolidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiazolidines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the thiazole ring and the sulfamoyl group suggests it might exhibit antimicrobial or anticancer activity.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.

Mechanism of Action

The mechanism by which 4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring could participate in hydrogen bonding or π-π interactions, while the sulfamoyl group might engage in electrostatic interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and reported biological activities:

Compound Name Sulfamoyl Group Thiazol/Benzothiazol Substituent Biological Activity/Findings Reference
Target Compound : 4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide Bis(2-methylpropyl) (diisobutyl) 4-(4-bromophenyl) Inferred: Enhanced lipophilicity; potential NF-κB modulation (based on structural analogs)
N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (Compound 50) Dimethyl 4-(4-bromophenyl) Prolonged NF-κB activation in reporter cells; validated as a TLR adjuvant enhancer
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Bis(2-methoxyethyl) 4-(4-nitrophenyl) 119.09% plant growth modulation (p < 0.05)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide None (phenoxybenzamide) 4-(4-methylphenyl) 129.23% plant growth modulation (p < 0.05)
4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide Bis(2-chloroethyl) 4-(4-bromophenyl) Inferred: Increased electrophilicity due to chloroethyl groups; potential cytotoxicity
4-(N,N-dimethylsulfamoyl)-N-[4-(2,5-dimethylphenyl)thiazol-2-yl]benzamide (2D216) Dimethyl 4-(2,5-dimethylphenyl) Potent NF-κB activation; used as a reference compound in TLR studies

Structural and Functional Analysis

  • Bis(2-chloroethyl): Introduces electrophilic chlorine atoms, which may improve binding to nucleophilic residues in enzymes but raise toxicity concerns . Bis(2-methoxyethyl): Balances lipophilicity and solubility due to ether oxygen atoms; associated with moderate plant growth modulation .
  • Thiazol Substituent Effects :

    • 4-Bromophenyl (Target Compound) : Bromine’s electron-withdrawing nature may stabilize charge-transfer interactions in biological targets.
    • 4-Nitrophenyl : The nitro group’s strong electron-withdrawing effect enhances reactivity but may reduce metabolic stability .
    • 4-Methylphenyl : Electron-donating methyl group improves metabolic stability but reduces binding affinity in some contexts .

Biological Activity

The compound 4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide is a sulfamoyl-benzamide derivative that has garnered attention for its potential biological activities, particularly as a selective inhibitor of human ecto-nucleotide triphosphate diphosphohydrolases (h-NTPDases). This article reviews the synthesis, biological evaluation, and mechanism of action of this compound based on recent studies.

Synthesis and Structure

The synthesis of sulfamoyl-benzamides, including the target compound, typically involves the reaction of sulfonamide derivatives with benzamide precursors. The structural formula can be represented as follows:

C21H30BrN3O3S\text{C}_{21}\text{H}_{30}\text{BrN}_3\text{O}_3\text{S}

This compound features a thiazole ring and a bromophenyl moiety, contributing to its biological activity.

Inhibition of h-NTPDases

Recent research has highlighted the compound's role as an inhibitor of various h-NTPDase isoforms. The following table summarizes the inhibitory concentrations (IC50) against different h-NTPDases:

h-NTPDase Isoform IC50 (μM) Reference
h-NTPDase12.88 ± 0.13
h-NTPDase2Sub-micromolar
h-NTPDase30.72 ± 0.11
h-NTPDase80.28 ± 0.07

The compound was found to selectively inhibit these enzymes, which are involved in nucleotide metabolism and have implications in various pathological conditions.

Anticancer Properties

The anticancer potential of sulfamoyl-benzamide derivatives has also been investigated. In vitro studies demonstrated that these compounds exhibit cytotoxic effects against several cancer cell lines. For instance, one study reported that a related sulfamoyl derivative showed significant activity against breast cancer cell lines MCF-7 and MDA-MB-231, leading to cell cycle arrest by preventing tubulin polymerization .

Molecular docking studies have indicated that the compound interacts with specific amino acids in the active sites of h-NTPDases. These interactions likely contribute to its inhibitory effects on enzyme activity. The structure-activity relationship (SAR) analysis suggests that modifications in the sulfamoyl and benzamide moieties can enhance or diminish biological activity .

Case Studies

  • Inhibition of h-NTPDase1 : A detailed study illustrated that this compound effectively inhibited h-NTPDase1 with an IC50 value indicating potent activity against this target.
  • Anticancer Activity : Another investigation into related compounds demonstrated their effectiveness in reducing cell viability in various cancerous cell lines, suggesting a potential therapeutic application in oncology.

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